Methanesulfonothioic acid, sodium salt

説明

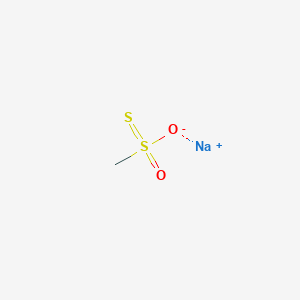

Methanesulfonothioic acid, sodium salt (CAS: 1950-85-2; molecular formula: CHNaO₃S₂), also known as sodium methanethiosulfonate, is a reactive organosulfur compound. It is the sodium salt of methanesulfonothioic acid, characterized by a sulfonothioate (-S-SO₂-) group. This ionic compound is highly water-soluble due to its sodium counterion, enabling its use in aqueous biochemical systems .

特性

CAS番号 |

1950-85-2 |

|---|---|

分子式 |

CH4NaO2S2 |

分子量 |

135.17 g/mol |

IUPAC名 |

sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4); |

InChIキー |

RLWZPSCEASZJLH-UHFFFAOYSA-N |

SMILES |

CS(=O)(=S)[O-].[Na+] |

異性体SMILES |

CS(=O)(=S)[O-].[Na+] |

正規SMILES |

CS(=O)(=S)O.[Na] |

他のCAS番号 |

1950-85-2 |

ピクトグラム |

Irritant |

関連するCAS |

44059-82-7 (Parent) |

同義語 |

Methanesulfonothioic Acid, Sodium Salt; Na-MTS; Methanesulfonothioic Acid Sodium Salt; |

製品の起源 |

United States |

作用機序

Mode of Action

It is known that methanesulfonate esters, which are structurally related to sodium methanesulfonothioate, act as biological alkylating agents. They undergo bond fission and react within the intracellular milieu.

類似化合物との比較

Structural and Functional Differences

Reactivity and Mechanism

All methanethiosulfonate (MTS) reagents react with thiols via nucleophilic substitution, forming disulfide bonds. However, substituents influence reaction kinetics:

- Sodium salt : Ionic nature accelerates reactions in aqueous media but limits membrane penetration .

- Alkyl esters (e.g., MMTS, butyl) : Neutrality and hydrophobicity enhance membrane permeability but require organic solvents for solubility .

- Hydroxyethyl derivative : Polar hydroxyl group balances solubility in both aqueous and organic phases .

Physicochemical Properties

| Property | Sodium Salt | MMTS | Butyl Ester | Hydroxyethyl Ester |

|---|---|---|---|---|

| Molecular Weight | 148.18 | 126.19 | 168.28 | 156.24 |

| Solubility | Water | Chloroform | Chloroform | Water/methanol |

| Charge at pH 7.4 | Anionic | Neutral | Neutral | Neutral |

Sodium Salt in Ion Channel Studies

In studies of voltage-gated proton channels, the sodium salt modified cysteine residues in the closed state (pH 7.4), while structural models derived from crystals (inactivated state) showed discrepancies, highlighting conformational dependence of MTS reactivity .

Alkyl Esters in Membrane Protein Probing

Butyl methanethiosulfonate’s lipophilicity enabled efficient labeling of transmembrane domains in GABA receptors, providing insights into channel gating mechanisms .

Biotinylated Derivatives for Affinity Tagging

Biocytinamidoethyl methanethiosulfonate’s biotin tag facilitated the isolation of thiol-modified proteins via streptavidin beads, streamlining proteomic workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。